C4 n-Hexyl Substitution Confers a Qualitatively Distinct Bioactivity Fingerprint Versus 4-Aryl Chromene Analogs
The 4-n-hexyl derivative (332045-52-0) was tested across the NIH Molecular Libraries Small Molecule Repository HTS panel (AID 362–573) and returned an 'Inactive' result in every confirmatory and screening assay for which a discrete activity outcome was recorded, including: formylpeptide receptor (AID 362), S1P₃ agonist/antagonist (AIDs 373, 485), Cdc25B phosphatase (AID 368), MKP-1/MKP-3 phosphatases (AIDs 374, 425), cathepsins B/L/S (AIDs 453, 460, 488, 501), HIV-1 RT-RNase H (AID 565), Hsp90 (AID 429), Bfl-1 anti-apoptotic protein (AID 432), MMP-13 (AID 570), PKA (AID 524), TNAP (AID 518), HePTP (AID 521), and RORA (AIDs 560, 561). The only non-'Inactive' result was an 'Inconclusive' call for sOGT (AID 447) [1]. In contrast, the structurally closest published analogs—2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aryl groups at C4—demonstrate confirmed, quantitatively measured inhibitory activity against α-glucosidase (Ki 18.16 ± 3.18 to 66.57 ± 1.36 μM), hCA I (Ki 21.33 ± 1.11 to 40.24 ± 10.78 μM), hCA II (Ki 28.91 ± 6.51 to 59.97 ± 15.62 μM), and AChE (Ki 8.68 ± 0.93 to 102.61 ± 24.96 μM) [2]. The C4 substituent type (alkyl vs. aryl) thus functions as a binary molecular switch determining whether the chromene scaffold engages these four enzyme families at all.
| Evidence Dimension | Bioactivity across enzyme target panels |
|---|---|
| Target Compound Data | Inactive: 0/≥23 discrete target-based assays with detectable inhibition (PubChem HTS panel) |
| Comparator Or Baseline | 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles: active against α-glucosidase (Ki 18.16–66.57 μM), hCA I (Ki 21.33–40.24 μM), hCA II (Ki 28.91–59.97 μM), AChE (Ki 8.68–102.61 μM) |
| Quantified Difference | Qualitative binary difference: 4-aryl analogs engage α-glucosidase/hCA/AChE with measurable Ki; 4-hexyl analog shows no detectable activity at any tested target |
| Conditions | 4-Aryl data: in vitro enzyme inhibition assays (Arch Pharm 2019). 4-Hexyl data: NIH Molecular Libraries Program HTS panel, compound tested at nominal 10 μM screening concentration (PubChem assays AID 362–573) |
Why This Matters
For screening library procurement, the 4-hexyl compound serves as a validated inactive control scaffold for chromene-based chemogenomic studies, while 4-aryl analogs are multi-target actives—these two sub-classes are not interchangeable for any biological application.
- [1] PubChem. BioAssay Summary for CID 3120754. Assays AID 362, 368, 373, 374, 411, 422, 425, 429, 430, 431, 432, 436, 445, 447, 448, 449, 453, 460, 463, 465, 485, 488, 501, 518, 521, 522, 524, 525, 526, 538, 539, 555, 556, 559, 560, 561, 565, 567, 568, 570, 571, 573. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3120754#section=BioAssays (accessed 2026-05-09). View Source
- [2] Maharramov A, et al. Synthesis, crystal structure, and biological evaluation of optically active 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles: Antiepileptic, antidiabetic, and anticholinergics potentials. Arch Pharm (Weinheim). 2019;352(2):e1800317. doi:10.1002/ardp.201800317. View Source
